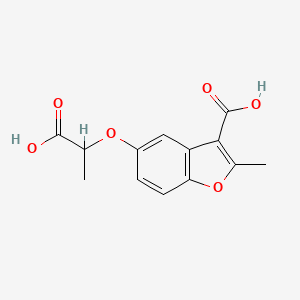

![molecular formula C7H13NO B3008536 Octahydrofuro[3,4-c]pyridine CAS No. 933688-11-0](/img/structure/B3008536.png)

Octahydrofuro[3,4-c]pyridine

概要

説明

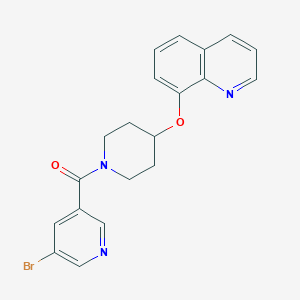

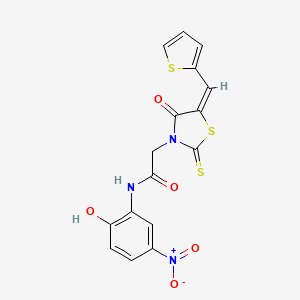

Octahydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of a furan ring and a pyridine ring.

科学的研究の応用

Octahydrofuro[3,4-c]pyridine has a wide range of applications in scientific research. In medicinal chemistry, it is used as a scaffold for the development of bioactive compounds with antifungal, antibacterial, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in materials science, where it is used to create novel materials with specific properties .

Safety and Hazards

将来の方向性

The future directions of Octahydrofuro[3,4-c]pyridine research could involve further exploration of its synthesis methods and potential applications. For instance, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

作用機序

Target of Action

Octahydrofuro[3,4-c]pyridine is a complex organic compound that has been studied for its potential biological activities

Mode of Action

It has been synthesized as part of the framework of the marine natural product zamamiphidin a . The synthesis process involves an asymmetric Michael addition and an intramolecular alkoxide exchange

Biochemical Pathways

It has been associated with antifungal activities, suggesting it may interact with pathways related to fungal growth and development . More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

Preliminary results have shown that a derivative of this compound exhibited higher growth inhibition of certain fungi compared to other derivatives . This suggests that the compound may have potential antifungal applications.

生化学分析

Biochemical Properties

It is known that this compound can be synthesized via an asymmetric Michael addition

Cellular Effects

One study found that a derivative of Octahydrofuro[3,4-c]pyridine showed higher growth inhibition of certain fungi than other derivatives . This suggests that this compound may have some influence on cell function, possibly through impact on cell signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

It is known that this compound can be synthesized via an asymmetric Michael addition

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of octahydrofuro[3,4-c]pyridine can be achieved through several methods. One notable approach involves the asymmetric Michael addition of ®-N-tert-butanesulfinyl imidate with enamidomalonate to install the C10 stereocenter. This is followed by an intramolecular alkoxide exchange, Michael addition, and hydrogenation sequence to construct the bicyclic ring system . Another method includes the base-mediated cascade [3 + 2] double Michael reactions under mild conditions, which has been applied in the synthesis of bioactive analogues .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require precise control of reaction conditions to ensure high yields and purity of the final product.

化学反応の分析

Types of Reactions: Octahydrofuro[3,4-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in cascade reactions, such as the four-step tandem reaction involving acrylamides and 4-hydroxy-2-alkynoates, which includes C–H activation, Lossen rearrangement, annulation, and lactonization .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts such as rhodium. The reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cascade reaction mentioned earlier results in the formation of novel furo[3,4-c]pyridine-1,4-diones .

類似化合物との比較

Octahydrofuro[3,4-c]pyridine can be compared to other similar compounds, such as spirooxindole tetrahydrofuran derivatives and pyrrolo[3,4-c]pyridine derivatives. These compounds share structural similarities but differ in their specific chemical properties and biological activities . For instance, spirooxindole this compound derivatives have been found to exhibit higher antifungal activity compared to spirooxindole tetrahydrofuran derivatives . Similarly, pyrrolo[3,4-c]pyridine derivatives have shown selective D4 receptor antagonist activity, highlighting their potential in neurological research .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its mechanisms of action.

特性

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEWESQMWWIQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1COC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933688-11-0 | |

| Record name | octahydrofuro[3,4-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

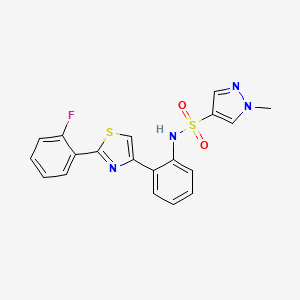

![2,3-dimethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3008457.png)

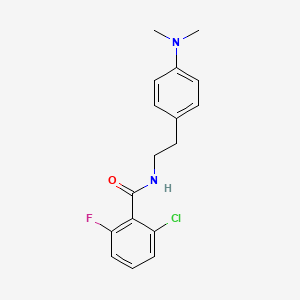

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)

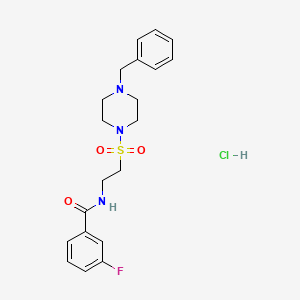

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)